
Ethane-1,2-diamine;trichlorocobalt;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorocobalt;dihydrate typically involves the reaction of cobalt(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CoCl}_3 + 3 \text{C}_2\text{H}_8\text{N}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{24}\text{Cl}_3\text{CoN}_6\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethane-1,2-diamine;trichlorocobalt;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions where ethane-1,2-diamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction can produce cobalt(II) complexes .
科学的研究の応用
Ethane-1,2-diamine;trichlorocobalt;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of other coordination compounds and as a precursor in material science.
作用機序
The mechanism of action of ethane-1,2-diamine;trichlorocobalt;dihydrate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophiles and electrophiles, and the pathways involved often relate to electron transfer processes and coordination chemistry .
類似化合物との比較
Similar Compounds
- Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Cobalt(III) sepulchrate trichloride
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
Uniqueness
Ethane-1,2-diamine;trichlorocobalt;dihydrate is unique due to its specific coordination environment and the stability provided by the ethane-1,2-diamine ligands. This stability makes it particularly useful in various applications where robust coordination complexes are required .
特性
分子式 |
C6H28Cl3CoN6O2 |
|---|---|
分子量 |
381.6 g/mol |
IUPAC名 |
ethane-1,2-diamine;trichlorocobalt;dihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
InChIキー |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.Cl[Co](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



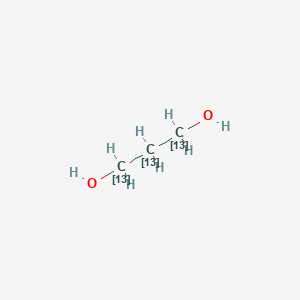
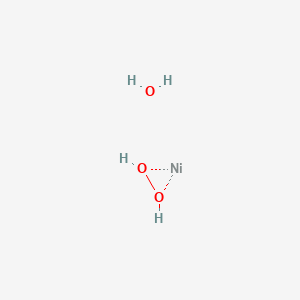


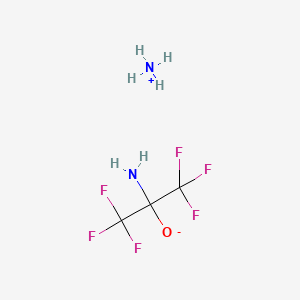
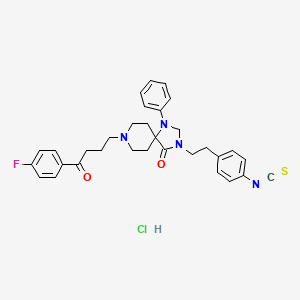
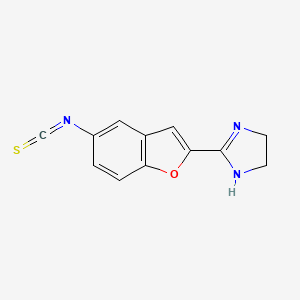
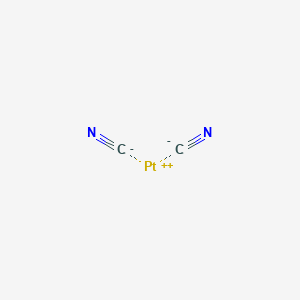
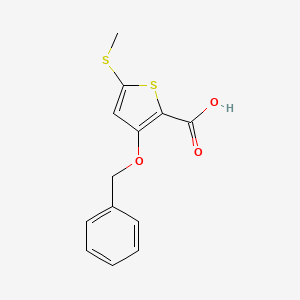

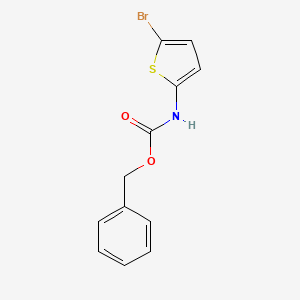

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
